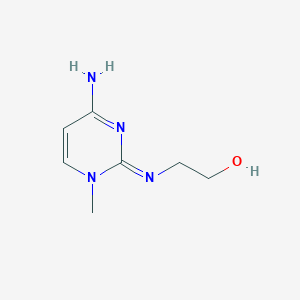
2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring with an imino group and an ethanolamine side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine with formaldehyde and subsequent reduction to yield the desired compound. The reaction conditions often require acidic or basic catalysts to facilitate the condensation and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethanolamine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted ethanolamine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interfere with specific molecular pathways.
Industry: It is used in the development of new materials with unique chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ethanolamine side chain can interact with cellular membranes, affecting their permeability and function. These interactions can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of 2-((4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)amino)ethanol, known for its use in medicinal chemistry.
4-Imino-1-methyl-1,4-dihydropyrimidine: A structurally similar compound with different side chains, used in various chemical syntheses.
Ethanolamine: A simple compound with a similar side chain, used in the production of surfactants and pharmaceuticals.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring with an imino group and an ethanolamine side chain. This structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
2-[(4-amino-1-methylpyrimidin-2-ylidene)amino]ethanol |
InChI |
InChI=1S/C7H12N4O/c1-11-4-2-6(8)10-7(11)9-3-5-12/h2,4,12H,3,5H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
WYRWMVUGOIXCAN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=NC1=NCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



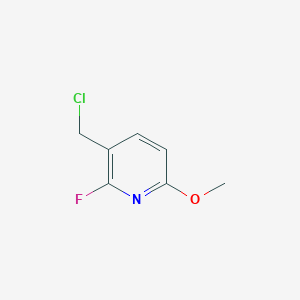
![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione](/img/structure/B15246660.png)
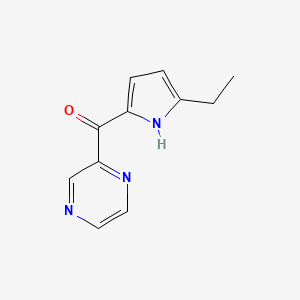

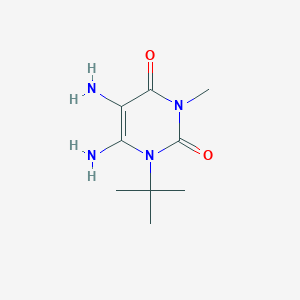
![2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B15246693.png)
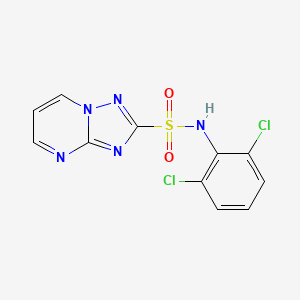
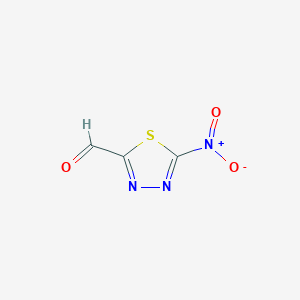

![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
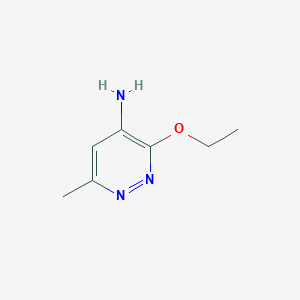
![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)
